molecular formula C29H26ClFN4O3S B610765 Selatinib CAS No. 1275595-86-2

Selatinib

货号: B610765
CAS 编号: 1275595-86-2
分子量: 565.1 g/mol
InChI 键: OAMVGUFHZPRXOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selatinib is a a potent dual EGFR/HER-2 inhibitor. This compound is also an analog of the quinazoline lapatinib with potential antineoplastic activity. Upon administration, this compound reversibly blocks phosphorylation of both EGFR and ErbB2, thereby suppressing tumor growth in EGFR/ErbB-2-overexpressing tumor cells. The tyrosine kinases EGFR and ErbB2 have been implicated in the growth of various tumor types.

生物活性

Selatinib is an investigational dual inhibitor targeting the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases, which play critical roles in the proliferation and survival of cancer cells. This article delves into the biological activity of this compound, including its pharmacokinetics, safety profile, and efficacy in various cancer types based on recent studies.

This compound functions by inhibiting the activity of EGFR and ErbB2, which are often overexpressed or mutated in several malignancies, leading to uncontrolled cell growth and survival. By blocking these receptors, this compound aims to disrupt signaling pathways that promote tumor progression.

Pharmacokinetics

A first-in-human Phase I study evaluated the pharmacokinetics of this compound in healthy subjects. Key findings include:

  • Dose Range : 50–500 mg administered as a single oral dose.
  • Peak Plasma Concentration : Ranged from 69.4 to 494 ng/mL, achieved within 3.5 to 4.5 hours post-administration.
  • Elimination Half-Life : Between 13.8 and 15.8 hours.
  • Bioavailability : this compound demonstrated significantly higher plasma exposure compared to lapatinib, suggesting a potential advantage in therapeutic application .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue Range
Dose Range50–500 mg
Peak Plasma Concentration69.4–494 ng/mL
Time to Peak Concentration3.5–4.5 hours
Elimination Half-Life13.8–15.8 hours

Safety Profile

The safety assessment indicated that this compound was well-tolerated across all tested doses, with no life-threatening adverse events reported. The most common side effect was diarrhea, observed in approximately 36.5% of participants . The study concluded that the maximum tolerated dose was not reached, indicating a favorable safety profile for further clinical investigation.

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for breast cancer and other solid tumors characterized by EGFR and ErbB2 overexpression.

Case Study Overview

  • Breast Cancer :
    • A study involving ErbB2-positive breast cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and enhanced sensitivity to trastuzumab, a standard treatment for HER2-positive breast cancer .
    • In vitro assays indicated that this compound interfered with the p130Cas/ErbB2 interaction, crucial for tumor cell growth.
  • Non-Small Cell Lung Cancer (NSCLC) :
    • Preliminary trials suggested potential benefits in NSCLC patients with EGFR mutations resistant to first-line therapies .

Table 2: Summary of Clinical Efficacy Studies

Cancer TypeStudy FindingsReference
Breast CancerInhibited proliferation; enhanced trastuzumab sensitivity
Non-Small Cell Lung CancerPotential benefits in EGFR-mutant cases

属性

CAS 编号

1275595-86-2

分子式

C29H26ClFN4O3S

分子量

565.1 g/mol

IUPAC 名称

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfinylethylamino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O3S/c1-39(36)12-11-32-16-23-7-10-27(38-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)37-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

InChI 键

OAMVGUFHZPRXOM-UHFFFAOYSA-N

SMILES

O=S(CCNCC1=CC=C(C2=CC3=C(NC4=CC=C(OCC5=CC=CC(F)=C5)C(Cl)=C4)N=CN=C3C=C2)O1)C

规范 SMILES

CS(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Selatinib.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selatinib
Reactant of Route 2
Reactant of Route 2
Selatinib
Reactant of Route 3
Selatinib
Reactant of Route 4
Reactant of Route 4
Selatinib
Reactant of Route 5
Reactant of Route 5
Selatinib
Reactant of Route 6
Reactant of Route 6
Selatinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。